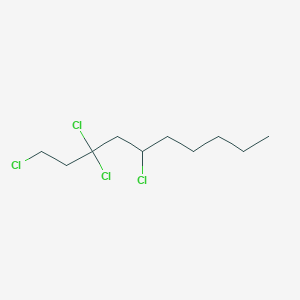
1,3,3,5-Tetrachlorodecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,3,5-Tetrachlorodecane is a chlorinated hydrocarbon with the molecular formula C10H18Cl4. It belongs to the class of compounds known as chlorinated paraffins, which are widely used in various industrial applications due to their chemical stability and resistance to degradation. This compound is particularly notable for its use in metalworking fluids, lubricants, and as a plasticizer in the production of polyvinyl chloride (PVC).
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3,3,5-Tetrachlorodecane can be synthesized through the chlorination of decane. The process typically involves the addition of chlorine gas to decane under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the chlorination process. The reaction conditions, including temperature and pressure, are carefully controlled to ensure the selective chlorination at the desired positions on the decane molecule.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chlorination reactors where decane is continuously fed and chlorinated. The process is optimized to achieve high yields and purity of the desired product. The chlorinated product is then subjected to purification steps, such as distillation, to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions: 1,3,3,5-Tetrachlorodecane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in this compound can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: Oxidation of this compound can lead to the formation of chlorinated alcohols or acids.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium hydroxide or ammonia.
Reduction Reactions: Hydrogen gas and catalysts such as palladium on carbon are typically used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Major Products:
Substitution Reactions: Products include chlorinated alcohols or amines.
Reduction Reactions: Products include less chlorinated alkanes.
Oxidation Reactions: Products include chlorinated alcohols or carboxylic acids.
Scientific Research Applications
1,3,3,5-Tetrachlorodecane has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of chlorinated hydrocarbons and their environmental impact.
Biology: Research on its toxicity and bioaccumulation in living organisms helps in understanding the environmental and health risks associated with chlorinated paraffins.
Medicine: Studies on its potential effects on human health, including its role as an endocrine disruptor, are ongoing.
Industry: It is used in the formulation of metalworking fluids, lubricants, and plasticizers, making it a subject of research for improving industrial processes and product formulations.
Mechanism of Action
The mechanism by which 1,3,3,5-tetrachlorodecane exerts its effects is primarily through its interaction with biological membranes and enzymes. The compound can disrupt cellular processes by integrating into lipid bilayers, altering membrane fluidity and function. Additionally, it can interact with enzymes involved in detoxification processes, leading to the formation of reactive intermediates that can cause cellular damage.
Comparison with Similar Compounds
- 1,2,5,6,9,10-Hexachlorodecane
- 1,2,9,10-Tetrachlorodecane
- 1,2,5,6,9-Pentachlorodecane
Comparison: 1,3,3,5-Tetrachlorodecane is unique in its specific chlorination pattern, which influences its chemical reactivity and physical properties. Compared to other chlorinated decanes, it has distinct reactivity profiles in substitution and reduction reactions. Its specific chlorination also affects its environmental persistence and bioaccumulation potential, making it a compound of interest in environmental studies.
Properties
CAS No. |
108140-19-8 |
|---|---|
Molecular Formula |
C10H18Cl4 |
Molecular Weight |
280.1 g/mol |
IUPAC Name |
1,3,3,5-tetrachlorodecane |
InChI |
InChI=1S/C10H18Cl4/c1-2-3-4-5-9(12)8-10(13,14)6-7-11/h9H,2-8H2,1H3 |
InChI Key |
DKKVLLZHDJPOAU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CC(CCCl)(Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















